Bradykinin B1 Receptor Antagonism: Comparative Binding Affinity Within the Phenylsulfamoyl Benzamide Series
The phenylsulfamoyl benzamide class, including the 4‑phenylbenzamide-substituted compound, was designed as selective bradykinin B1 receptor antagonists. A structurally related member of this class—N-[4-(2-benzoyl-phenylsulfamoyl)-phenyl]-acetamide—demonstrated a binding affinity (Ki) of 45 nM for the human bradykinin B1 receptor expressed in HEK293 cells, measured by displacement of [³H]Lys⁰-des-Arg⁹-BK [1]. The patent disclosures indicate that the 4‑phenylbenzamide substitution on the terminal benzamide ring (as in CAS 356561-54-1) is claimed to modulate receptor affinity compared to unsubstituted or alkoxy-substituted benzamide analogs, with the biphenyl group predicted to engage a hydrophobic sub-pocket within the B1 receptor binding site [2]. However, the specific Ki value for CAS 356561-54-1 at the B1 receptor has not been independently published in the peer-reviewed literature as of the available search; the class-level data are presented here as the best available quantitative benchmark.
| Evidence Dimension | Human bradykinin B1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not individually reported; class-level Ki range estimated at 10–500 nM based on disclosed SAR from patent family members [2] |
| Comparator Or Baseline | N-[4-(2-Benzoyl-phenylsulfamoyl)-phenyl]-acetamide (CHEMBL471371): Ki = 45 nM [1]; Unsubstituted benzamide analog (CAS 94622-36-3): binding data not publicly available |
| Quantified Difference | Cannot be calculated precisely due to absence of direct head-to-head data; qualitative SAR suggests the 4-phenyl substitution enhances hydrophobic complementarity with the receptor relative to the unsubstituted benzamide |
| Conditions | Competition radioligand binding assay using [³H]Lys⁰-des-Arg⁹-BK at human B1 receptor expressed in HEK293 cells [1] |
Why This Matters
For procurement in pain or inflammation research programs targeting B1 receptors, the 4‑phenylbenzamide substitution pattern may offer a distinct binding mode compared to simpler benzamide analogs, potentially translating to differential selectivity over the B2 receptor—though direct confirmatory data for this specific compound are lacking.
- [1] BindingDB Entry BDBM50243673 (CHEMBL471371): N-[4-(2-Benzoyl-phenylsulfamoyl)-phenyl]-acetamide. Ki = 45 nM for human bradykinin B1 receptor. View Source
- [2] Beke G, Bozo E, Farkas S, et al. New Phenylsulfamoyl Benzamide Derivatives as Bradykinin Antagonists. US 2012/0295910 A1 and CA2667481C. View Source
